molecular formula C13H22ClNOS B1388202 2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride CAS No. 22876-75-1

2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride

Cat. No.: B1388202
CAS No.: 22876-75-1
M. Wt: 275.84 g/mol
InChI Key: AMLSWAWLUWUASD-UHFFFAOYSA-N
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Description

2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride is a synthetic compound featuring a sulfanyl-ethanamine backbone modified with a 4-isobutoxybenzyl group.

Properties

IUPAC Name

2-[[4-(2-methylpropoxy)phenyl]methylsulfanyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NOS.ClH/c1-11(2)9-15-13-5-3-12(4-6-13)10-16-8-7-14;/h3-6,11H,7-10,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLSWAWLUWUASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CSCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride involves several steps. One common method includes the reaction of 4-isobutoxybenzyl chloride with ethanethiol in the presence of a base to form 2-[(4-isobutoxybenzyl)sulfanyl]ethane. This intermediate is then reacted with ammonia or an amine to form the final product, which is subsequently converted to its hydrochloride salt .

Chemical Reactions Analysis

2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate protein synthesis by controlling the activity of initiation factors, such as EIF2BE/EIF2B5, similar to the mechanism observed in glycogen synthase regulation . This modulation affects various cellular processes, including cell growth and differentiation.

Comparison with Similar Compounds

Structural Analogues with Aryl Sulfanyl Groups

Compounds sharing the sulfanyl-ethanamine hydrochloride core but differing in aryl substituents are summarized below:

Compound Name Substituent Molecular Formula Key Properties/Activities References
2-[(4-Fluorobenzyl)sulfanyl]ethanamine HCl 4-Fluorobenzyl C₉H₁₁ClFN₂S Targets adenosine receptors; fluorinated aromatic ring enhances metabolic stability .
2-[(4-Chlorophenyl)sulfanyl]ethanamine HCl 4-Chlorophenyl C₈H₁₁Cl₂NS Plant growth regulator (CPTA); chlorine enhances lipophilicity .
2-[(4-Methyltriazol-3-yl)sulfanyl]ethanamine HCl 4-Methyl-1,2,4-triazole C₅H₁₁ClN₄S Heterocyclic substituent may influence kinase inhibition or antimicrobial activity .
Target Compound 4-Isobutoxybenzyl C₁₃H₂₂ClNO₂S Predicted enhanced solubility due to ether group; potential HSP90/KSP inhibition (inferred from analogues)

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) increase stability but reduce solubility, while ether groups (e.g., isobutoxy) improve solubility .
  • Biological Targets: Fluorinated and chlorinated derivatives often target adenosine receptors or act as growth regulators, whereas heterocyclic analogues (e.g., triazole) may engage in kinase interactions .

Analogues with Indole and Diphenylmethyl Modifications

Compounds with alternative backbones but related sulfanyl-ethanamine motifs include:

A. Indole-Based Analogues ():
  • Compound 1 : 2-(1H-Indol-3-yl)ethanamine HCl
    • Activity : Anti-plasmodial; binds HSP90 via hydrogen bonds to GLU527 and TYR604 .
  • Compound 2/3 : 2-(5-Ethyl/Propyl-1H-indol-3-yl)ethanamine HCl
    • Activity : Similar HSP90 inhibition but with reduced potency compared to indole parent .
B. Diphenylmethyl Analogues ():
  • 2-(((3-Bromophenyl)(diphenyl)methyl)sulfanyl)ethanamine (15) :
    • Properties : Melting point 59–61°C; synthesized via cysteamine HCl reaction. Exhibits KSP inhibition .
  • 2-(((4-(Methylsulfonyl)phenyl)(diphenyl)methyl)sulfanyl)ethanamine :
    • Properties : Melting point 165–167°C; sulfone group enhances polarity .

Comparison with Target Compound :

  • Unlike indole analogues, the absence of a planar aromatic system (e.g., benzyl vs. indole) may alter binding to HSP90 or other chaperones .

Biological Activity

2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride, with the molecular formula C13H21NOS·HCl and a molecular weight of 275.84 g/mol, is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and research findings.

The primary mechanism of action for 2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride involves modulation of protein synthesis and interaction with specific molecular targets. It influences the activity of initiation factors such as EIF2B5, which are crucial for the regulation of protein synthesis. This mechanism is akin to the regulatory effects seen in glycogen synthase, indicating its potential role in metabolic pathways and cellular processes.

Cellular Effects

Research indicates that this compound can affect various cellular functions by altering signaling pathways and gene expression. It has been shown to interact with enzymes involved in neurotransmitter metabolism, which may influence mood and behavior. Additionally, its ability to modulate protein interactions makes it a valuable tool in proteomics research.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with similar compounds is useful:

Compound NameStructure CharacteristicsBiological Activity
2-[(4-Butoxybenzyl)sulfanyl]ethanamineSimilar structure but with a butoxy groupPotentially similar protein synthesis modulation
4-FluoroisobutyrylfentanylAnalog with opioid analgesic propertiesDifferent mechanism focused on pain relief
Imidazole-containing compoundsDiverse pharmacological propertiesVarious therapeutic applications

This table illustrates how 2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride stands out due to its specific structural features that confer distinct biological activities.

Study on Protein Synthesis Modulation

A significant study highlighted the compound's ability to modulate protein synthesis in cellular models. The results demonstrated that treatment with 2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride led to enhanced protein synthesis rates by influencing the phosphorylation state of key initiation factors.

Effects on Neurotransmitter Systems

Another research effort focused on the compound's interaction with neurotransmitter systems. It was found to inhibit monoamine oxidase (MAO), leading to increased levels of monoamines such as serotonin and dopamine in neuronal cultures. This effect suggests potential implications for mood regulation and treatment strategies for depression.

Dosage Effects in Animal Models

In animal model studies, varying doses of the compound revealed a dose-dependent response. Lower doses produced beneficial effects such as improved cognitive function and reduced anxiety-like behaviors, while higher doses raised concerns regarding toxicity. These findings underscore the importance of dosage in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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